3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

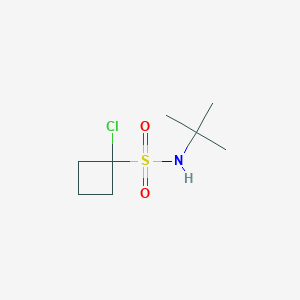

“3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride” is a chemical compound with the molecular formula C9H5ClF6 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves various chemical reactions. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C9H5ClF6 . The average mass of the molecule is 262.579 Da and the monoisotopic mass is 261.998383 Da .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can lead to various products. For example, the chloride can be transformed into a 4H-pyran-4-one intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C9H5ClF6, average mass 262.579 Da, and monoisotopic mass 261.998383 Da .

Scientific Research Applications

Pesticide Synthesis :

- 3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride is utilized in the synthesis of novel pesticides, like Bistrifluron. Bistrifluron demonstrates potent growth-retarding activity against pests and is produced through a process that includes the use of 3,5-bis(trifluoromethyl)benzene as a precursor (Liu An-chan, 2015).

Intermediate for Drug Synthesis :

- This compound is synthesized as an important intermediate for drugs. Its production involves bromination, carboxylation, and chlorination of 1,3-bis(trifluoromethyl)benzene, yielding a 61.7% total yield. This technique is valued for its economic benefits (Zhou Xiao-rui, 2006).

Synthesis of Polyimides :

- The compound plays a role in the synthesis of novel polyimides containing fluorine and phosphine oxide moieties. These polyimides exhibit high thermal stability, low birefringence, and good adhesive properties, making them useful in various industrial applications (K. Jeong, Jang-Joo Kim, T. Yoon, 2001).

Creation of Polyfluorinated Compounds :

- It is used in the creation of colorless and high organosoluble polyimides, which are notable for their high transparency, solubility, and good mechanical properties. These properties are crucial for applications in advanced materials and technologies (Chin‐Ping Yang, Yu-Yang Su, 2005).

Safety and Hazards

“3,5-Bis(trifluoromethyl)-2,6-dichlorobenzal chloride” is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

properties

IUPAC Name |

2,4-dichloro-3-(dichloromethyl)-1,5-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl4F6/c10-5-2(8(14,15)16)1-3(9(17,18)19)6(11)4(5)7(12)13/h1,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJASDVXBXNWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C(F)(F)F)Cl)C(Cl)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl4F6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)

![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)

![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)